molecular formula C24H23FN6O5 B12821799 Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- CAS No. 67764-18-5

Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-

Cat. No.: B12821799
CAS No.: 67764-18-5
M. Wt: 494.5 g/mol
InChI Key: CWDKHPUSNNAPQW-IPMKNSEASA-N
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Description

8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) is a synthetic compound that combines a fluorinated biphenyl group with a deoxyguanosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction is catalyzed by palladium complexes and can be carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) involves its interaction with molecular targets such as DNA or specific enzymes. The biphenyl group may intercalate into the DNA helix, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) is unique due to its combination of a fluorinated biphenyl group with a deoxyguanosine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

67764-18-5

Molecular Formula

C24H23FN6O5

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C24H23FN6O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1

InChI Key

CWDKHPUSNNAPQW-IPMKNSEASA-N

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N

Origin of Product

United States

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